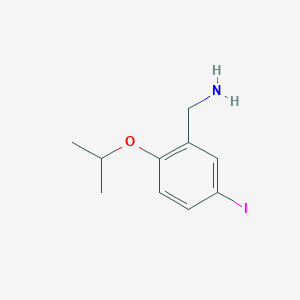

(5-Iodo-2-isopropoxyphenyl)methanamine

Description

“(5-Iodo-2-isopropoxyphenyl)methanamine” is a substituted phenylmethanamine derivative characterized by a benzene ring with three key substituents: a methanamine group (–CH2NH2) at position 1, an isopropoxy group (–OCH(CH3)2) at position 2, and an iodine atom at position 5 (Figure 1). This structure combines lipophilic (iodine, isopropoxy) and polar (amine) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

(5-iodo-2-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URACXUGCQWZUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-iodo-2-isopropoxybenzene with an amine source under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (5-Iodo-2-isopropoxyphenyl)methanamine may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

(5-Iodo-2-isopropoxyphenyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation products: Iodinated phenols, iodinated quinones.

Reduction products: Iodo-substituted anilines.

Substitution products: Iodo-substituted ethers, amines, and other derivatives.

Scientific Research Applications

(5-Iodo-2-isopropoxyphenyl)methanamine: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Iodo-2-isopropoxyphenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The iodine atom and the amine group play crucial roles in these interactions, affecting various biological processes.

Molecular Targets and Pathways:

The iodine atom can interact with thyroid hormones, influencing their activity.

The amine group can bind to receptors and enzymes, modulating their function.

Comparison with Similar Compounds

p-Iodoamphetamine

- Structural Features : p-Iodoamphetamine features an amphetamine backbone (phenethylamine with a methyl group on the α-carbon) and an iodine atom at the para position of the phenyl ring.

- Pharmacological Effects: Known for potent serotonergic activity and neurotoxicity due to reactive metabolite formation.

- The isopropoxy group at position 2 may hinder oxidative metabolism (a common neurotoxicity mechanism in amphetamines) by steric hindrance, though this remains speculative without direct evidence .

5-Iodo-2-aminoindan

- Structural Features: A bicyclic aminoindan derivative with an iodine atom at position 5 and an amine group at position 2.

- Pharmacological Effects : Demonstrated serotonin-releasing properties akin to MDMA but without neurotoxicity, attributed to its rigid bicyclic structure preventing toxic metabolite formation.

- Comparison: While “(5-Iodo-2-isopropoxyphenyl)methanamine” lacks the bicyclic framework, its iodine and amine substituents mirror those in 5-iodo-2-aminoindan. The isopropoxy group may confer metabolic stability, but the linear phenylmethanamine structure could permit neurotoxic metabolite formation, unlike the aminoindan .

5-Methoxy-6-methyl-2-aminoindan

- Structural Features: An aminoindan with methoxy (–OCH3) and methyl (–CH3) groups at positions 5 and 6, respectively.

- Pharmacological Effects : Exhibits MDMA-like serotonin release but with reduced potency.

- However, the absence of a bicyclic system may reduce duration of action compared to aminoindans .

Table 1: Comparative Analysis of Structural and Pharmacological Features

Key Trends :

- Bicyclic aminoindans consistently show reduced neurotoxicity compared to linear amphetamines, likely due to metabolic stability .

- Bulky substituents (e.g., isopropoxy) may mitigate oxidative stress by steric hindrance, but structural context (e.g., bicyclic vs. linear) remains critical.

Biological Activity

(5-Iodo-2-isopropoxyphenyl)methanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. This article provides an overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown significant efficacy against Staphylococcus aureus, particularly strains resistant to methicillin (MRSA) . Its mechanism involves direct binding to dihydrofolate reductase (DHFR), inhibiting its enzymatic activity with an IC50 value of 0.97 nM.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for further development as an antibiotic. The structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance its inhibitory effects .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of this compound against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

This data indicates that the compound is particularly effective against gram-positive bacteria, showcasing its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to assess how variations in the compound's structure affect its biological activity. Modifications such as altering the halogen substituents or changing the alkoxy groups significantly influenced the potency against bacterial targets.

| Compound Variation | IC50 (nM) |

|---|---|

| Original Compound | 0.97 |

| Compound with Fluorine Substitution | 1.25 |

| Compound with Methyl Group Change | 0.85 |

These findings highlight the importance of structural modifications in enhancing biological activity .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHFR, a crucial enzyme in folate metabolism. By binding to DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis essential for bacterial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | IC50 (nM) |

|---|---|---|

| This compound | Effective against MRSA | 0.97 |

| 4'-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine | Moderate | 15 |

| 3-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol | Low | >100 |

This table illustrates that this compound has superior antimicrobial properties compared to other related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.